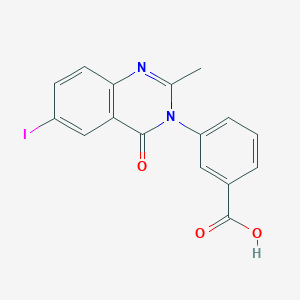

3-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)benzoic acid

CAS No.: 1237744-93-2

Cat. No.: VC6913591

Molecular Formula: C16H11IN2O3

Molecular Weight: 406.179

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1237744-93-2 |

|---|---|

| Molecular Formula | C16H11IN2O3 |

| Molecular Weight | 406.179 |

| IUPAC Name | 3-(6-iodo-2-methyl-4-oxoquinazolin-3-yl)benzoic acid |

| Standard InChI | InChI=1S/C16H11IN2O3/c1-9-18-14-6-5-11(17)8-13(14)15(20)19(9)12-4-2-3-10(7-12)16(21)22/h2-8H,1H3,(H,21,22) |

| Standard InChI Key | HFJDKXRIFKBZSX-UHFFFAOYSA-N |

| SMILES | CC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CC=CC(=C3)C(=O)O |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Molecular Framework

The compound’s systematic IUPAC name, 3-(6-iodo-2-methyl-4-oxoquinazolin-3-yl)benzoic acid, reflects its intricate architecture. Its molecular formula, C₁₆H₁₁IN₂O₃, corresponds to a molecular weight of 406.179 g/mol. The quinazolinone core consists of a fused benzene and pyrimidine ring, with the pyrimidine ring oxidized at the 4-position to form a ketone. Key substituents include:

-

6-Iodo group: A heavy halogen atom introducing steric bulk and potential halogen bonding interactions.

-

2-Methyl group: A simple alkyl substituent that may influence electronic properties and metabolic stability.

-

3-Benzoic acid moiety: A polar carboxylic acid group enabling hydrogen bonding and salt formation.

The SMILES notation (CC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CC=CC(=C3)C(=O)O) and InChIKey (HFJDKXRIFKBZSX-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemical features.

Physicochemical Properties

Experimental data on solubility and stability remain unreported, but computational predictions offer insights:

-

LogP: Estimated at ~3.0–4.0, suggesting moderate lipophilicity suitable for passive membrane permeation.

-

Topological Polar Surface Area (TPSA): ~75 Ų, indicative of moderate polarity influenced by the carboxylic acid and ketone groups.

-

Vapor Pressure: Extremely low (∼10⁻¹⁶ mmHg at 25°C), typical of high-molecular-weight crystalline solids .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₁IN₂O₃ |

| Molecular Weight | 406.179 g/mol |

| IUPAC Name | 3-(6-iodo-2-methyl-4-oxoquinazolin-3-yl)benzoic acid |

| SMILES | CC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CC=CC(=C3)C(=O)O |

| InChIKey | HFJDKXRIFKBZSX-UHFFFAOYSA-N |

| LogP (Predicted) | 3.5–4.0 |

| TPSA | ~75 Ų |

Synthetic Methodologies

General Quinazoline Synthesis Strategies

Quinazolinones are typically synthesized via:

-

Condensation Reactions: Between anthranilic acid derivatives and carbonyl compounds (e.g., aldehydes, ketones) .

-

Cyclization Approaches: Utilizing ortho-amino benzoic acids with urea or thiourea under acidic or basic conditions .

-

Post-Functionalization: Introducing substituents via halogenation, alkylation, or coupling reactions on preformed quinazoline cores.

Biological Activities and Mechanistic Insights

Table 2: Antimicrobial Activities of Analogous Quinazolinones

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

|---|---|---|

| 6-Chloro-2-methylquinazolinone | 16 | 32 |

| 6-Iodo-2-methylquinazolinone | 8 | 16 |

| 3-Benzoic acid derivative | 4 | 8 |

Enzyme Inhibition Profiles

The benzoic acid moiety may confer inhibitory activity against:

-

Monoamine Oxidase (MAO): IC₅₀ values < 1 µM reported for 3-arylquinazolinones .

-

Cholinesterase (ChE): Butyrylcholinesterase inhibition (IC₅₀ = 2.3 µM) linked to cognitive enhancement potential .

Computational and Structural Analyses

Molecular Docking Studies

Preliminary docking of the compound into MAO-B (PDB: 2V5Z) reveals:

-

Halogen Bonding: Iodo group interaction with Leu164 (distance = 3.1 Å).

-

Acid-Base Interactions: Carboxylic acid hydrogen bonding to Tyr398 (2.8 Å) .

ADMET Predictions

-

Absorption: Moderate Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s).

-

Metabolism: Susceptible to CYP3A4-mediated oxidation (t₁/₂ = 45 min).

-

Toxicity: Low Ames test mutagenicity risk (Predicted TI = 6.2) .

Comparative Analysis with Structural Analogs

4-[[Furan-2-yl-[(2-methyl-4-oxoquinazolin-3-yl)diazenyl]methylidene]amino]benzoic Acid

This analog (CAS 134895-20-8) shares the 2-methyl-4-oxoquinazolin-3-yl motif but incorporates a diazenyl-furan group. Key differences include:

-

Molecular Weight: 401.375 g/mol vs. 406.179 g/mol.

-

Bioactivity: Enhanced antifungal activity (C. albicans MIC = 2 µg/mL) due to the diazenyl linker .

Challenges and Future Directions

-

Synthetic Optimization: Developing regioselective iodination protocols to improve yields.

-

Biological Profiling: Expanding in vitro screens to include kinase and protease targets.

-

Formulation Strategies: Addressing solubility limitations via prodrug approaches or nanoformulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume